

A Technical Guide to the Commercial Availability and Purity of **tert-Butyldimethylsilanol**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyldimethylsilanol*

Cat. No.: *B101206*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability, purity, synthesis, and analysis of **tert-Butyldimethylsilanol** (TBSOH), a versatile organosilicon compound with significant applications in organic synthesis and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Commercial Availability and Supplier Specifications

tert-Butyldimethylsilanol is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 99%, with Gas Chromatography (GC) being the most common method for purity assessment. Below is a comparative summary of specifications from prominent suppliers.

Supplier	Product Number	Stated Purity	Analytical Method	Appearance	Key Physical Properties
Sigma-Aldrich	289094	99% [1]	Assay	Liquid [1] [2]	bp: 139 °C/739 mmHg, d: 0.84 g/mL at 25 °C, n20/D: 1.424 [1] [2]
TCI America	B5499	>95.0%	GC	Colorless to Almost colorless clear liquid	bp: 139 °C, Flash Point: 45 °C, Specific Gravity: 0.84
Chem-Impex	01736	≥ 98.5% [3]	GC [3]	Colorless clear liquid [3]	bp: 139 °C, d: 0.84 g/mL, n20D: 1.42 [3]
ChemScene	CS-0154947	≥98% [4]	Not Specified	Not Specified	MW: 132.28 [4]

Synthesis and Purification Protocols

The most common laboratory-scale synthesis of **tert-Butyldimethylsilanol** involves the hydrolysis of its corresponding chloride, **tert-Butyldimethylsilyl chloride** (TBSCl).

Synthesis via Hydrolysis of **tert-Butyldimethylsilyl Chloride**

This protocol outlines a general procedure for the synthesis of **tert-Butyldimethylsilanol** from **tert-Butyldimethylsilyl chloride**.

Materials:

- **tert-Butyldimethylsilyl chloride (TBSCl)**

- Deionized water
- A suitable organic solvent (e.g., diethyl ether or dichloromethane)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve tert-Butyldimethylsilyl chloride in the chosen organic solvent in a round-bottom flask.
- Slowly add deionized water to the stirred solution at room temperature. The reaction is exothermic and will produce hydrochloric acid, so proper ventilation and cooling may be necessary.
- Continue stirring for several hours or until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the hydrochloric acid.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude **tert-Butyldimethylsilanol**.

Purification Methodologies

The crude product can be purified using standard laboratory techniques.

For larger quantities and to remove non-volatile impurities, fractional distillation under reduced pressure can be employed. Given the atmospheric boiling point of approximately 139 °C, vacuum distillation is recommended to prevent thermal decomposition.

Apparatus:

- Distillation flask
- Fractionating column (e.g., Vigreux)
- Condenser
- Receiving flask
- Vacuum pump and gauge
- Heating mantle

Procedure:

- Set up the fractional distillation apparatus.
- Place the crude **tert-Butyldimethylsilanol** in the distillation flask.
- Apply vacuum and gently heat the flask.
- Collect the fraction that distills at the appropriate boiling point for the applied pressure.

For smaller scales and to separate impurities with different polarities, flash column chromatography is an effective method.

Materials:

- Silica gel (230-400 mesh)

- A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate)
- Chromatography column
- Compressed air or nitrogen source
- Collection tubes

Procedure:

- Pack a chromatography column with silica gel slurried in the initial, non-polar eluent.
- Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
- Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

Purity Analysis by Gas Chromatography (GC)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for determining the purity of **tert-Butyldimethylsilanol**.

Instrumentation:

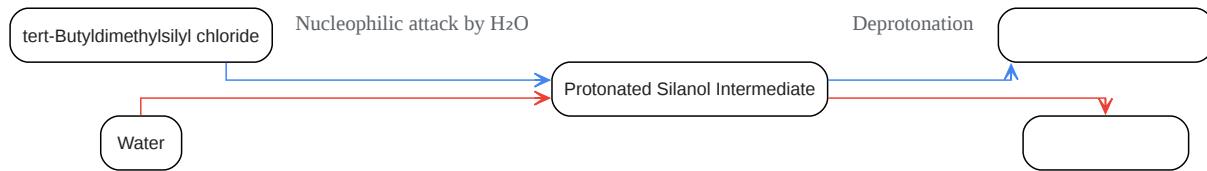
- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary column suitable for the analysis of polar compounds (e.g., a wax or a low- to mid-polarity phenyl-substituted column).
- Injector (split/splitless).
- Data acquisition and processing software.

Typical GC-FID Parameters:

Parameter	Value
Column	e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness
Injector Temperature	250 °C
Detector Temperature	280 °C
Oven Program	Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min
Carrier Gas	Helium or Hydrogen
Flow Rate	1-2 mL/min
Injection Volume	1 μ L
Split Ratio	e.g., 50:1

Sample Preparation:

Prepare a dilute solution of the **tert-Butyldimethylsilanol** sample in a high-purity solvent such as dichloromethane or ethyl acetate.

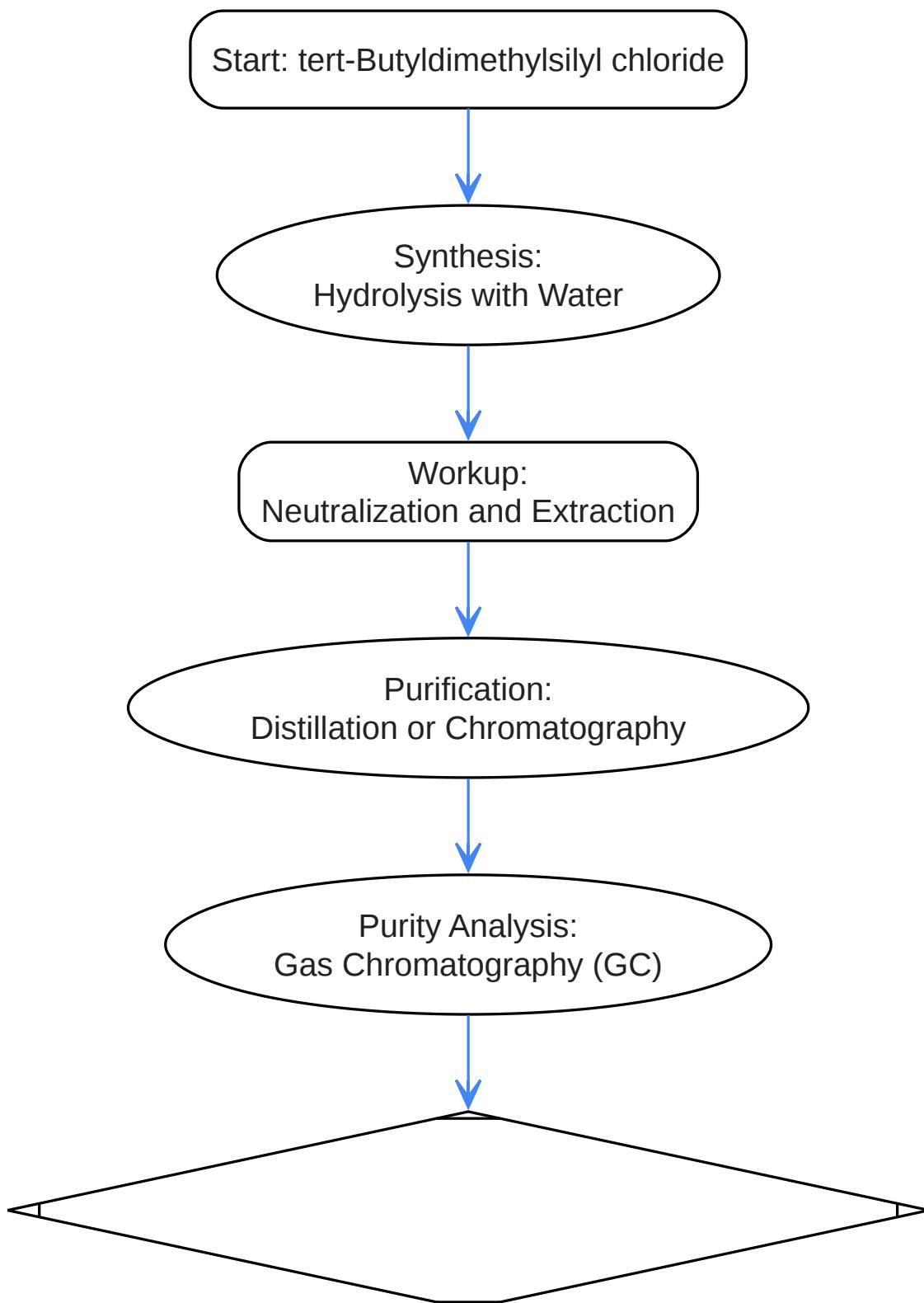

Analysis:

Inject the prepared sample into the GC. The purity is determined by calculating the peak area percentage of the **tert-Butyldimethylsilanol** peak relative to the total area of all peaks in the chromatogram.

Reaction Mechanisms and Workflows

Synthesis of **tert-Butyldimethylsilanol** by Hydrolysis of **TBSCl**

The synthesis of **tert-Butyldimethylsilanol** is achieved through the nucleophilic substitution of the chloride in **tert-Butyldimethylsilyl chloride** by a water molecule.



[Click to download full resolution via product page](#)

Caption: Synthesis of **tert-Butyldimethylsilanol** via hydrolysis.

Experimental Workflow

The following diagram illustrates a typical workflow from synthesis to the final pure product.

[Click to download full resolution via product page](#)

Caption: Overall experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-ブチルジメチルシリノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. tert-Butyldimethylsilanol 99 18173-64-3 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [A Technical Guide to the Commercial Availability and Purity of tert-Butyldimethylsilanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101206#commercial-availability-and-purity-of-tert-butyldimethylsilanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com